An In-depth Technical Guide to Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ureido moiety is a privileged functional group in medicinal chemistry, renowned for its ability to form stable hydrogen bond interactions with biological targets.[1][2] When incorporated into a thiophene scaffold, a core structure in many pharmaceuticals, the resulting ureidothiophene derivatives present a compelling profile for drug discovery. This technical guide provides a comprehensive overview of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, a representative ureidothiophene, with a focus on its synthesis, chemical properties, and significant potential in therapeutic applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Introduction: The Strategic Importance of the Ureido-Thiophene Scaffold
The thiophene ring is a versatile heterocyclic motif found in numerous approved drugs, valued for its metabolic stability and ability to act as a bioisostere for a phenyl ring.[3] The strategic incorporation of a ureido group onto this scaffold introduces hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[1][2] This combination has led to the discovery of ureidothiophene derivatives with a wide range of biological activities, including antibacterial, antiretroviral, and anticancer properties.[4]
This guide focuses on methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, a molecule that, while not extensively characterized in publicly available literature, represents a fundamental structure within this promising class of compounds. The synthesis of this molecule and its derivatives typically starts from the readily available precursor, methyl 3-aminothiophene-2-carboxylate.
The Precursor: Methyl 3-Aminothiophene-2-carboxylate
A thorough understanding of the starting material is paramount for the successful synthesis and exploration of its derivatives.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | Methyl 3-aminothiophene-2-carboxylate | [5] |
| CAS Number | 22288-78-4 | [5] |
| Molecular Formula | C₆H₇NO₂S | [5] |
| Molecular Weight | 157.19 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 62-64 °C | [5] |
| Boiling Point | 100-102 °C at 0.1 mmHg | [5] |
| Solubility | Slightly soluble in water |
Synthesis of the Precursor
Methyl 3-aminothiophene-2-carboxylate can be synthesized through various established methods, including the widely recognized Gewald reaction.[6] One common approach involves the reaction of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar inert solvent.[7] Another synthetic route starts from methyl thioglycolate and 2-chloroacrylonitrile in the presence of sodium methoxide.[8]
Synthesis and Experimental Protocols: Accessing the Ureido-Thiophene Core
The introduction of the ureido functionality at the 3-position of the thiophene ring can be achieved through the reaction of methyl 3-aminothiophene-2-carboxylate with an isocyanate or a phosgene equivalent followed by reaction with an amine.
Synthesis of Methyl 3-(N'-methylureido)thiophene-2-carboxylate
A documented example of a ureido-thiophene synthesis involves the preparation of the N'-methyl derivative, which serves as an excellent model for the synthesis of the parent compound.[9]
Reaction Scheme:
A representative synthesis of a ureido-thiophene derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a dry reaction vessel, dissolve methyl 3-aminothiophene-2-carboxylate (5 g, 31.8 mmol) and triethylamine (4.43 ml, 31.8 mmol) in dry tetrahydrofuran (100 ml).[9]
-
Addition of Phosgene: To the stirred solution, add a 20% phosgene solution in toluene (31.8 mmol) dropwise. The use of phosgene requires extreme caution and should be performed in a well-ventilated fume hood with appropriate safety measures.[9]
-
Reflux: After the addition is complete, heat the mixture to reflux for 30 minutes.[9]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any solids. Evaporate the filtrate under reduced pressure.[9]
-
Purification: Suspend the resulting crystalline residue in water (200 ml) and filter to isolate the product.[9]
Note on the Synthesis of the Unsubstituted Ureido Compound: To synthesize the target molecule, methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, the intermediate isocyanato-thiophene (formed from the reaction with phosgene) would be reacted with ammonia instead of methylamine.
Biological Activities and Drug Development Potential
Antibacterial and Antiviral Activity
Research has shown that 2-ureidothiophene-3-carboxylic acids can act as dual inhibitors of bacterial RNA polymerase and viral reverse transcriptase.[10][4] This dual-action mechanism is particularly relevant for treating co-infections, such as methicillin-resistant Staphylococcus aureus (MRSA) and HIV.[10][4] The ureido moiety is critical for the inhibitory activity of these compounds.[10][4]
Anticancer Potential
The ureido group is a common feature in many kinase inhibitors, where it forms key hydrogen bonds within the enzyme's active site.[1] Furthermore, ureido-functionalized natural product derivatives have shown enhanced anticancer activity against multidrug-resistant tumors.[2][11] Given that thiophene-containing molecules are also being investigated as anticancer agents, the ureido-thiophene scaffold represents a promising area for the development of novel oncology therapeutics.[3]
Physicochemical Properties and Spectroscopic Data (Predicted)
Due to the lack of specific experimental data for methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, the following properties are predicted based on its structure and data from similar compounds.
| Property | Predicted Value |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be higher than the precursor (62-64 °C) due to increased hydrogen bonding capability. |
| Solubility | Likely to have low solubility in water, but may be soluble in polar organic solvents like DMSO and DMF. |
| ¹H NMR | Protons on the thiophene ring, the methyl ester, and the NH and NH₂ groups of the ureido moiety would be observable. |
| ¹³C NMR | Carbon signals for the thiophene ring, the ester carbonyl, the ureido carbonyl, and the methyl group would be present. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (ester and urea), and C-N stretching would be expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be observed. |
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is unavailable, compounds with potential biological activity should be handled as potentially hazardous.[12] The precursor, methyl 3-aminothiophene-2-carboxylate, is classified as a warning for skin and eye irritation and may cause respiratory irritation.[5]
Conclusion and Future Directions
Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is a molecule of significant interest within the field of medicinal chemistry. Its synthesis from a readily available precursor and the established biological activities of related ureido-thiophene derivatives highlight its potential as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize its physicochemical properties, explore its biological activity profile, and optimize its structure for enhanced potency and selectivity against various disease targets. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this promising class of compounds.
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